4-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-3-5-13(6-4-11)12(2)17-18-14-7-9-15(10-8-14)21(16,19)20/h3-10,18H,1-2H3,(H2,16,19,20)/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRSPJLUSHTDDS-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)S(=O)(=O)N)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1061214-06-9 | |
| Record name | 4-[2-[1-(4-methylphenyl)ethylidene]hydrazinyl]- benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
High-Pressure Hydrazinolysis of p-Chlorobenzenesulfonamide
The patent CN110256304A describes a scalable industrial method where p-chlorobenzenesulfonamide reacts with excess hydrazine hydrate under high temperature (120–125°C) and pressure (0.8–1.2 MPa). Key parameters include:
-
Molar ratio : 1:8–1:15 (p-chlorobenzenesulfonamide : hydrazine hydrate)
-
Hydrazine concentration : 50–80 wt%
-
Reaction endpoint : Residual p-chlorobenzenesulfonamide ≤ 0.1%
This method achieves ≥95% yield with minimal by-products, attributed to the suppression of diazonium salt decomposition pathways common in traditional diazotization-reduction routes. The high-pressure environment accelerates nucleophilic substitution, replacing the chloride with a hydrazine group.
DMSO-Mediated Hydrazine Substitution
US Patent 3,839,325 employs dimethyl sulfoxide (DMSO) as a solvent under reflux conditions. Here, p-chlorobenzenesulfonamide derivatives react with aqueous hydrazine hydrate (2:1 molar ratio) to yield 4-sulfonamidophenyl hydrazines. Advantages include:
-
Milder conditions : Atmospheric pressure, 80–100°C
-
High purity : Products crystallize directly upon dilution with hot water
-
Yield : 80–90%
DMSO stabilizes intermediates and enhances hydrazine nucleophilicity, though the solvent’s high boiling point necessitates careful temperature control.
Table 1: Comparison of Intermediate Synthesis Methods
Condensation with 1-(p-Tolyl)ethanone
The final step involves condensing 4-hydrazinobenzenesulfonamide hydrochloride with 1-(p-tolyl)ethanone to form the hydrazone. Two approaches are documented:
Ethanol/Acetic Acid Reflux
A study by Gumus et al. refluxes equimolar amounts of PHSF·HCl and 1-(p-tolyl)ethanone in ethanol with catalytic acetic acid. The mechanism proceeds via:
-
Hydrazine activation : Protonation of the hydrazine group by acetic acid
-
Nucleophilic attack : Hydrazine attacks the ketone’s carbonyl carbon
-
Dehydration : Formation of the hydrazone C=N bond
Reaction conditions:
Ethanolic Hydrazine Hydrate
Patent CN107573266A (cited in) modifies the solvent system by using hydrazine hydrate itself as both reactant and base. This one-pot method eliminates the need for exogenous acid catalysts:
-
Molar ratio : 1:1.2 (PHSF·HCl : ketone)
-
Temperature : 70–80°C
-
Yield : 82%
-
Purity : ≥98% (HPLC)
Table 2: Hydrazone Formation Conditions
| Parameter | Ethanol/Acetic Acid | Hydrazine Hydrate |
|---|---|---|
| Solvent | Ethanol | Hydrazine hydrate/ethanol |
| Catalyst | Acetic acid | None |
| Temperature | 78°C | 70–80°C |
| Yield | 85–88% | 82% |
| Purity | 95% (recrystallized) | 98% (HPLC) |
Optimization and Industrial Considerations
Intermediate Synthesis
Hydrazone Formation
-
Catalyst choice : Acetic acid accelerates kinetics but introduces purification steps. Hydrazine hydrate simplifies the process but may require excess reagent.
-
Scalability : Ethanol reflux is easily scaled, whereas hydrazine hydrate’s exothermicity demands careful temperature control in large batches.
Chemical Reactions Analysis
4-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)benzenesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
4-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)benzenesulfonamide is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues, their molecular properties, and biological relevance:
Key Comparative Analyses
Structural Variations and Functional Groups
- Sulfonamide Core : All compounds share a benzenesulfonamide moiety, critical for binding to biological targets (e.g., carbonic anhydrase, COX-2) .
- Hydrazine Linkers : The target compound and its analogues (e.g., compounds 23, AD-1) utilize hydrazine bridges but differ in substituents (e.g., quinazoline in , thiazole in ), which modulate solubility and target affinity.
- Aromatic Substituents : The p-tolyl group in the target compound is replaced with chlorophenyl (compound 23 ), pyrimidine (AD-1 ), or trifluorinated groups (Celecoxib Impurity G ), altering electronic and steric properties.
Physicochemical Properties
- Melting Points : Quinazoline-linked derivatives (compounds 21–24 ) exhibit higher melting points (273–300°C) due to rigid fused-ring systems, whereas the target compound lacks such rigidity.
Biological Activity
4-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)benzenesulfonamide, also known by its CAS number 1061214-06-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique hydrazinyl and sulfonamide functional groups, which are known to influence various biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and interact with various biological targets. Notably, sulfonamides are known for their role as enzyme inhibitors, particularly in the inhibition of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and are implicated in several pathological conditions.
Enzyme Inhibition
Research indicates that derivatives of benzenesulfonamides can inhibit human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). The synthesized hydrazinyl derivatives exhibited inhibitory constants (K_i) in the range of 1.79 ± 0.22 nM for hCA I and 1.72 ± 0.58 nM for hCA II, demonstrating potent enzyme inhibition .
Biological Activity Overview
The biological activities associated with this compound include:
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Inhibition of Carbonic Anhydrases :
- Anticancer Potential :
- Antimicrobial Studies :
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 4-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)benzenesulfonamide, and how are yields optimized?
The compound is typically synthesized via hydrazone formation by condensing p-tolyl-substituted ketones with benzenesulfonamide hydrazine derivatives. For example, derivatives like 4n (a closely related analog) are synthesized by reacting 4-tolualdehyde with sulfonamide hydrazines under reflux in ethanol, achieving yields of ~65% after recrystallization. Key parameters include stoichiometric control of reactants, solvent polarity, and temperature optimization to minimize byproducts. Purification via column chromatography or recrystallization in ethanol is critical for isolating high-purity crystals .
Q. How is the compound structurally characterized using spectroscopic methods?
Structural confirmation relies on IR , <sup>1</sup>H/</sup><sup>13</sup>C NMR , and ESI-MS
- IR : Peaks at 3383–3275 cm<sup>-1</sup> confirm NH2/NH groups, while 1342–1149 cm<sup>-1</sup> validate sulfonamide SO2 stretching .
- <sup>1</sup>H NMR : Distinct signals include δ 2.23–2.31 ppm (CH3 groups), 5.11–5.17 ppm (-SO2CH2-), and aromatic protons between δ 7.11–7.90 ppm .
- ESI-MS : A molecular ion peak at m/z 523 [M+1]<sup>+</sup> aligns with the expected molecular weight .
Q. What are the preliminary biological activities reported for this compound?
While direct data on this compound is limited, structurally similar sulfonamide hydrazones exhibit antimicrobial and anticancer properties. For example, analogs with halogen substitutions (e.g., 4m with a bromophenyl group) show enhanced bioactivity, suggesting that electronic effects from substituents modulate target binding .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the compound’s bioactivity?
Substituents on the aromatic rings significantly alter electronic density and steric effects, impacting interactions with biological targets. For instance:
- Electron-withdrawing groups (e.g., -Br in 4m) enhance antibacterial activity by increasing electrophilicity, facilitating interactions with bacterial enzymes.
- Electron-donating groups (e.g., -CH3 in 4n) reduce activity due to decreased binding affinity. Comparative studies using Hammett constants (σ) and molecular docking can quantify these effects .
Q. What methodological approaches resolve contradictions in reported inhibition mechanisms?
Discrepancies in inhibition data (e.g., variable IC50 values across studies) require:
- Enzyme Assay Standardization : Uniform protocols for substrate concentration, pH, and temperature.
- Structural-Activity Correlation : X-ray crystallography (e.g., as seen in Acta Crystallographica studies ) to map binding modes.
- Kinetic Analysis : Determining inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability.
- Molecular Dynamics Simulations : Assess binding persistence with targets like elongation factor P (EFP) or carbonic anhydrase.
- ADMET Profiling : Use tools like SwissADME to refine pharmacokinetic properties (e.g., logP for membrane permeability) .
Q. What experimental controls are critical when evaluating cytotoxicity in cell-based assays?
- Positive Controls : Standard chemotherapeutics (e.g., cisplatin) to benchmark activity.
- Solvent Controls : DMSO/ethanol at equivalent concentrations to rule out solvent toxicity.
- Resazurin Assays : Validate cell viability measurements via metabolic activity .
Methodological Guidelines for Data Interpretation
Q. How to address variability in spectral data across synthetic batches?
- Deuterated Solvent Consistency : Use DMSO-d6 for NMR to avoid solvent shifts.
- Internal Standards : Add TMS (δ 0.00 ppm) for <sup>1</sup>H NMR calibration.
- Crystallographic Validation : Compare experimental XRD data with Cambridge Structural Database entries .
Q. What strategies validate the compound’s stability under physiological conditions?
- pH-Dependent Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- Light Exposure Tests : Assess photostability under UV/visible light .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
